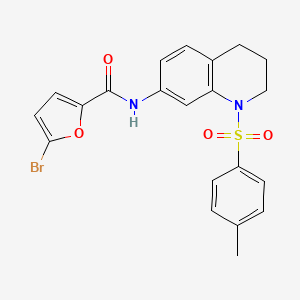
5-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide” is a complex organic molecule. It contains a tosyl group, which is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . The tosyl group is usually derived from the compound tosyl chloride, CH3C6H4SO2Cl . The compound also contains a 1,2,3,4-tetrahydroquinoline moiety, which is an important class of isoquinoline alkaloids .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a bromo group, a tosyl group, a tetrahydroquinoline moiety, and a furan-2-carboxamide moiety. The tosyl group consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur . The exact molecular structure of this compound would require more specific data or computational modeling to determine.Scientific Research Applications
Furan Derivatives in Scientific Research
Furan derivatives, such as 5-hydroxymethylfurfural (HMF), are pivotal in the development of bio-based chemicals, serving as precursors to a variety of valuable materials. The synthesis of furanic derivatives from carbohydrates is highlighted due to their potential applications in producing chemicals, monomers, and fuels from renewable resources. Furan derivatives have been explored for their applications in synthesizing polymers, biofuels, and various functional materials, indicating their versatile role in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).
Brominated Compounds in Environmental Health
Brominated compounds, particularly brominated dioxins and furans (PBDDs and PBDFs), have been the subject of health-related studies due to their persistence in the environment and potential toxic effects similar to their chlorinated analogues. Research has pointed out the need for further investigation into the health effects of PBDDs and PBDFs, suggesting a growing concern over their environmental and health impacts as the use of brominated flame retardants increases (Birnbaum, Staskal, & Diliberto, 2003).
Tetrahydroquinoline Derivatives in Medicinal Chemistry
Tetrahydroquinoline derivatives are recognized for their significant therapeutic potential, including in the treatment of cancer and infectious diseases. The structural motif of tetrahydroquinoline is considered a "privileged scaffold" in drug discovery, highlighting its importance in developing new therapeutic agents. Recent patents have focused on various therapeutic activities of tetrahydroquinoline derivatives, underscoring their potential as novel drugs for cancer, malaria, and central nervous system disorders (Singh & Shah, 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This binding can lead to various biological activities, making them useful in developing new therapeutic derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
5-bromo-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-14-4-8-17(9-5-14)29(26,27)24-12-2-3-15-6-7-16(13-18(15)24)23-21(25)19-10-11-20(22)28-19/h4-11,13H,2-3,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWUMCHDUVOJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536900.png)
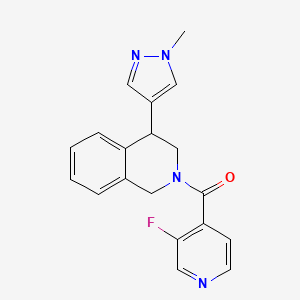
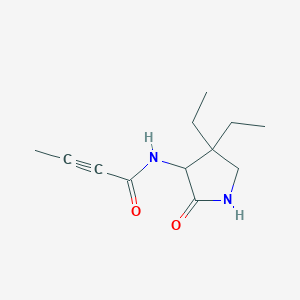
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2536905.png)
![[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile](/img/structure/B2536906.png)
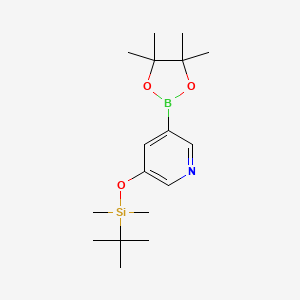
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2536910.png)
![3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2536911.png)


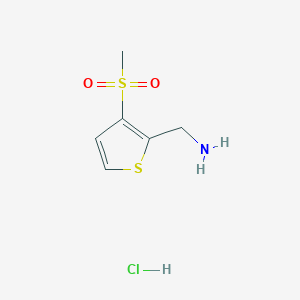
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2536917.png)

